(R)-1-(3-Chlorophenyl)-2-bromoethanol
Description
(R)-1-(3-Chlorophenyl)-2-bromoethanol is a chiral secondary alcohol characterized by a 3-chlorophenyl group attached to the first carbon of an ethanol chain, with a bromine atom on the second carbon. The (R)-configuration at the chiral center confers stereoselectivity, making it valuable in asymmetric synthesis and pharmaceutical intermediate preparation.
Properties
CAS No. |
174699-77-5 |
|---|---|
Molecular Formula |
C8H8BrClO |
Molecular Weight |
235.5 g/mol |
IUPAC Name |
(1R)-2-bromo-1-(3-chlorophenyl)ethanol |
InChI |
InChI=1S/C8H8BrClO/c9-5-8(11)6-2-1-3-7(10)4-6/h1-4,8,11H,5H2/t8-/m0/s1 |
InChI Key |
SSQKRNANOICYRX-QMMMGPOBSA-N |
SMILES |
C1=CC(=CC(=C1)Cl)C(CBr)O |
Isomeric SMILES |
C1=CC(=CC(=C1)Cl)[C@H](CBr)O |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(CBr)O |
Synonyms |
(R)-(-)-2-broMo-1-(3'-chlorophenyl) ethanol |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Effects: Halogen Type and Position
Halogen placement (on the phenyl ring vs. ethanol chain) and identity (Cl vs. Br) significantly influence reactivity and polarity:
Key Findings :
- Polarity Trends: Bromine on the ethanol chain (e.g., (R)-2-bromo-1-phenylethanol) increases retention time (22.33 min) compared to bromine on the phenyl ring (16.45 min), suggesting higher lipophilicity .
- Halogen Impact : Brominated analogs exhibit longer retention times than chlorinated counterparts due to bromine’s larger atomic radius and polarizability .
Stereochemical Considerations
Enantiomeric purity is critical for chiral applications. For example:
- (R)-1-(3-Bromophenyl)ethanol and (R)-1-(4-Bromophenyl)ethanol achieve >95% ee via asymmetric synthesis .
- (R)-1-(3-Chlorophenyl)ethanol shows distinct HPLC retention times (14.60 min for R vs. 16.35 min for S), enabling efficient chiral separation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
